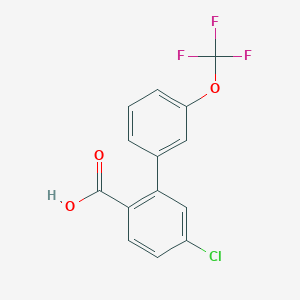
5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% (5-M-2-TFMPB-95) is a compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 286.36 g/mol and a melting point of 143°C. It is highly soluble in organic solvents, including water, ethanol, and methanol. 5-M-2-TFMPB-95 is widely used in organic synthesis, as a reagent, and as a building block for the synthesis of other compounds.
科学研究应用
5-M-2-TFMPB-95 is widely used in the field of scientific research. It is an important reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of heterocyclic compounds, such as quinolines, thiophenes, and pyridines. Additionally, it is used as a catalyst in organic reactions, and as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds.
作用机制
The mechanism of action of 5-M-2-TFMPB-95 is not fully understood. However, it is believed to act as a catalyst in organic reactions, as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds, and as a starting material for the synthesis of heterocyclic compounds. Additionally, it is thought to be involved in the formation of aryloxy radicals, which can be used in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-M-2-TFMPB-95 are not fully understood. However, it is believed to be non-toxic and not to have any adverse effects on humans or animals.
实验室实验的优点和局限性
The main advantage of using 5-M-2-TFMPB-95 in laboratory experiments is its high solubility in organic solvents. This allows for the easy preparation of solutions for use in experiments. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers.
The main limitation of 5-M-2-TFMPB-95 is its relatively low melting point. This can make it difficult to use in experiments that require high temperatures. Additionally, it is not very stable and can decompose if exposed to high temperatures or light.
未来方向
There are many potential future directions for the use of 5-M-2-TFMPB-95. One potential direction is the use of the compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, it could be used to synthesize new heterocyclic compounds and peptides, as well as new aryloxy radicals for use in organic synthesis. Additionally, it could be used in the synthesis of dyes, catalysts, and other organic compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
合成方法
5-M-2-TFMPB-95 can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-trifluoromethoxybenzoic acid and 5-methylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a salt. The salt is then heated to form a reaction mixture of 5-methyl-2-(4-trifluoromethoxybenzoic acid) and 4-trifluoromethoxybenzoic acid. This reaction mixture is then purified to obtain a pure product of 5-M-2-TFMPB-95.
属性
IUPAC Name |
5-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKBKTXSRFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691787 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261749-16-9 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














